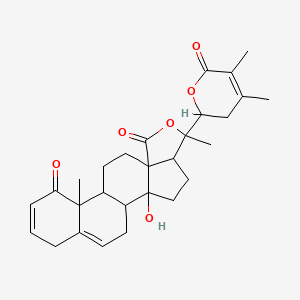

Withaphysalin A

Description

Properties

IUPAC Name |

6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O6/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,28)24(31)34-26/h5,7-8,18-20,22,32H,6,9-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDCTQHRVNTDTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)C=CC6)C)C(=O)O2)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural Elucidation and Characterization of Withaphysalin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin A, a naturally occurring steroidal lactone belonging to the withanolide class, has garnered significant scientific attention for its potent anti-inflammatory and potential anticancer properties.[1] Isolated primarily from plants of the Physalis genus, its complex polycyclic structure necessitates a multi-faceted approach for complete elucidation and characterization. This technical guide provides an in-depth overview of the methodologies and data integral to defining the structure of this compound, alongside a summary of its characterized biological activities and the experimental protocols used for their determination.

Physicochemical and Spectroscopic Characterization

The foundational step in the characterization of any natural product is the determination of its fundamental physicochemical properties and the comprehensive analysis of its spectroscopic data.

Physicochemical Properties

This compound is a C28 steroidal lactone built upon an ergostane-type skeleton.[1]

| Property | Value |

| Molecular Formula | C₂₈H₃₄O₆ |

| Molecular Weight | 466.57 g/mol |

| CAS Number | 57423-72-0 |

Note: Data on appearance, melting point, and specific solubility are not consistently reported and require experimental determination.

Spectroscopic Data

The definitive structure of this compound was elucidated through the combined application of several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. X-ray crystallography of closely related withaphysalins has also been instrumental in confirming the stereochemistry.[2][3]

¹H and ¹³C NMR spectroscopy are cornerstones in the structural elucidation of complex organic molecules like this compound. The chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and various 2D NMR experiments (COSY, HSQC, HMBC) allow for the precise assignment of protons and carbons within the molecular framework.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| H-2 | 6.00 | d, J = 9.5 |

| H-3 | 7.10 | dd, J = 9.5, 6.0 |

| H-4 | 6.24 | d, J = 6.0 |

| H-6 | 4.46 | - |

Note: This is a partial list. A complete assignment requires access to the full spectral data from primary literature.

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 204.3 (ketone) |

| C-4 | 116.9 |

| C-5 | - |

| C-6 | - |

| C-10 | 53.8 |

| C-18 | 103.1 |

| - | 215.8 (ketone) |

| - | 178.8 (ester) |

| - | 164.1 (ester) |

Note: This is a partial list. A complete assignment requires access to the full spectral data from primary literature.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the exact mass of the molecule, which in turn allows for the unambiguous determination of its molecular formula.

Table 3: High-Resolution Mass Spectrometry Data of this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 467.2434 | - |

Note: The observed m/z value would be determined experimentally.

IR spectroscopy provides valuable information regarding the functional groups present in the molecule.

Table 4: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3500-3100 | O-H stretching (hydroxyl groups) |

| 3034 | C-H stretching (aromatic/vinylic) |

| 2927, 2856 | C-H stretching (aliphatic) |

| 1687, 1655 | C=O stretching (conjugated ketone, lactone) |

Note: These are general regions and specific peak positions may vary.

Table 5: Typical X-ray Crystallographic Data Obtained

| Parameter | Description |

| Crystal system | e.g., Orthorhombic, Monoclinic |

| Space group | e.g., P2₁2₁2₁ |

| Unit cell dimensions | a, b, c (Å); α, β, γ (°) |

| Bond lengths | (Å) |

| Bond angles | (°) |

| Torsion angles | (°) |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Physalis minima.

Spectroscopic and Spectrometric Analysis

-

NMR Spectroscopy: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry: A dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is infused into a high-resolution mass spectrometer, typically an ESI-TOF or ESI-Orbitrap instrument, for accurate mass measurement.

-

IR Spectroscopy: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a salt plate, using an FTIR spectrometer.

Biological Activity and Signaling Pathways

This compound exhibits potent anti-inflammatory activity, primarily through the modulation of the NF-κB, STAT3, and Nrf2/HO-1 signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. This compound has been shown to inhibit this pathway by preventing the phosphorylation of the IκB kinase (IKK) complex. This, in turn, blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.

Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial transcription factor involved in inflammation and cancer. This compound has been shown to inhibit the phosphorylation of STAT3 at tyrosine 705 (Tyr705), which is a critical step for its dimerization and subsequent nuclear translocation and transcriptional activity.[1]

Upregulation of the Nrf2/HO-1 Pathway

In addition to its inhibitory effects on pro-inflammatory pathways, this compound has also been found to upregulate the Nrf2/HO-1 pathway, which is a key cellular defense mechanism against oxidative stress. By promoting the nuclear translocation of Nrf2, this compound induces the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. A combination of NMR, MS, and IR spectroscopy, complemented by X-ray crystallographic data from related compounds, has provided a definitive three-dimensional structure. This detailed structural information is paramount for understanding its biological activity and for guiding future drug development efforts. The characterization of its inhibitory effects on key pro-inflammatory signaling pathways, such as NF-κB and STAT3, and its activation of the protective Nrf2/HO-1 pathway, solidifies its potential as a lead compound for the development of novel anti-inflammatory and anticancer therapeutics. This guide provides a comprehensive overview of the foundational data and methodologies that underpin our current understanding of this promising natural product.

References

Withaphysalin A from Physalis minima: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin A, a C28 steroidal lactone belonging to the withanolide class of natural products, has emerged as a compound of significant interest in pharmacognosy and drug discovery.[1] Isolated primarily from plants of the Physalis genus, notably Physalis minima, this molecule has demonstrated a range of biological activities, including potent anti-inflammatory and cytotoxic effects.[2][3] This technical guide provides an in-depth overview of the natural sources of this compound, a detailed protocol for its isolation and purification from Physalis minima, and a summary of its key biological activities and mechanisms of action. The information is tailored for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of novel natural compounds.

Natural Sources of this compound

The primary natural source of this compound is the plant species Physalis minima, commonly known as the Sun-berry or Ground Cherry. This annual herb, belonging to the Solanaceae family, is found throughout tropical and subtropical regions of the world. Phytochemical investigations have revealed that Physalis minima is a rich source of various withanolide-type compounds, including a variety of withaphysalins.[4][5][6] While this compound is a key constituent, numerous other structurally related withanolides have also been isolated from this plant, some of which also exhibit interesting biological properties.[6]

Isolation and Purification of this compound from Physalis minima

The following is a composite, detailed experimental protocol for the isolation and purification of this compound from the whole plant material of Physalis minima. This protocol is based on established methodologies for the separation of withanolides from Physalis species.

I. Plant Material Collection and Preparation

-

Collection: The whole plant of Physalis minima is collected during its flowering and fruiting season.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Drying and Pulverization: The collected plant material is washed, shade-dried at room temperature, and then pulverized into a coarse powder.

II. Extraction

-

Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature using a percolation or maceration method. The extraction is typically repeated three times to ensure maximum yield.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

III. Fractionation

-

Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The majority of withanolides, including this compound, are typically found in the chloroform and ethyl acetate fractions.

-

Fraction Concentration: Each fraction is concentrated under reduced pressure to yield the respective n-hexane, chloroform, ethyl acetate, and aqueous fractions.

IV. Chromatographic Purification

The chloroform and ethyl acetate fractions are subjected to a series of chromatographic steps to isolate this compound.

-

Silica (B1680970) Gel Column Chromatography (Initial Separation):

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient of chloroform and methanol (B129727) (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, v/v).

-

Fraction Collection: Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1, v/v) solvent system and visualized under UV light (254 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.

-

Pooling: Fractions with similar TLC profiles are pooled together.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: A mixture of chloroform and methanol (1:1, v/v).

-

Purpose: To separate compounds based on their molecular size and to remove pigments and other impurities. Fractions containing this compound are identified by TLC.

-

-

Octadecyl Silica (ODS) Column Chromatography (Reverse-Phase):

-

Stationary Phase: ODS (C18) silica gel.

-

Mobile Phase: A gradient of methanol and water (e.g., 20:80, 40:60, 60:40, 80:20, 100:0, v/v).

-

Purpose: For further purification of the this compound-rich fractions.

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Column: A semi-preparative C18 column.

-

Mobile Phase: An isocratic or gradient system of methanol and water or acetonitrile (B52724) and water. The exact conditions need to be optimized based on the purity of the sample.

-

Detection: UV detector at a wavelength of 220-230 nm.

-

Outcome: Collection of the peak corresponding to this compound to yield the pure compound.

-

V. Structure Elucidation

The structure of the isolated this compound is confirmed by spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and cytotoxic properties being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to significantly inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[2] This includes the suppression of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2]

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways:

-

NF-κB Pathway: this compound inhibits the activation of the Nuclear Factor-kappa B (NF-κB) pathway. It prevents the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of the expression of NF-κB target genes, including iNOS and COX-2.[2]

-

STAT3 Pathway: It has been demonstrated that this compound suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in inflammatory responses.[2]

-

HO-1 Upregulation: this compound has also been found to upregulate the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[2]

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various human cancer cell lines.[3] The mechanism of its anti-cancer activity is believed to involve the induction of apoptosis and the inhibition of key cell survival pathways.

-

PI3K/Akt/mTOR Pathway: Withanolides, as a class of compounds, are known to suppress the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling cascade. This pathway is crucial for cell growth, proliferation, and survival, and its inhibition can lead to apoptosis in cancer cells.

Quantitative Data

The following tables summarize the reported biological activities of this compound and related compounds from Physalis minima.

Table 1: Anti-inflammatory Activity of Withaphysalins from Physalis minima

| Compound | Assay | Cell Line | IC₅₀ (µM) |

| This compound | NO Production Inhibition | RAW 264.7 | Not explicitly stated in provided text |

| Physaminimin G | NO Production Inhibition | RAW 264.7 | 17.41 ± 1.04 |

| Physaminimin H | NO Production Inhibition | RAW 264.7 | 36.33 ± 1.95 |

| Physaminimin K | NO Production Inhibition | RAW 264.7 | 21.48 ± 1.67 |

Data sourced from multiple studies on withanolides from Physalis minima.

Table 2: Cytotoxic Activity of Withanolides from Physalis minima

| Compound | Cell Line | IC₅₀ (µM) |

| Withaphysalin P | HCT-116 (Colon) | Moderate Activity |

| Withaphysalin P | NCI-H460 (Lung) | Moderate Activity |

Note: "Moderate Activity" indicates that the compound showed activity, but a specific IC₅₀ value was not provided in the source text.[3]

Experimental Protocols for Biological Evaluation

Detailed methodologies for key in vitro assays to evaluate the biological activity of this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound.

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, NCI-H460) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the anti-inflammatory effect of this compound by quantifying NO production in macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control and an LPS-only control.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite (B80452) concentration from a standard curve and calculate the percentage of NO inhibition.

Cytokine Production Assay (ELISA)

This assay quantifies the levels of pro-inflammatory cytokines.

-

Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described for the Griess assay.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions for the respective ELISA kits.

-

Data Analysis: Calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis

This technique is used to analyze the expression and phosphorylation status of proteins in signaling pathways.

-

Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-STAT3, STAT3, HO-1, β-actin).

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound, isolated from Physalis minima, represents a promising natural product with significant therapeutic potential, particularly in the areas of inflammation and oncology. This guide provides a comprehensive overview of its natural sourcing, a detailed methodology for its isolation, and an outline of its biological activities and underlying mechanisms of action. The provided experimental protocols serve as a valuable resource for researchers aiming to further investigate the pharmacological properties of this compelling molecule. Further studies are warranted to fully elucidate its therapeutic efficacy and safety profile for potential clinical applications.

References

- 1. scilit.com [scilit.com]

- 2. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and identification of Withaphysalins from<i> Physalis minima</i> [jcpu.cpu.edu.cn]

- 5. [Chemical constituents of Physalis minima] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanolides, a class of naturally occurring C28 steroidal lactones, have garnered significant attention for their diverse pharmacological activities. Among them, withaphysalin A, primarily isolated from plants of the Physalis genus, exhibits potent anti-inflammatory and anticancer properties. Understanding the biosynthetic pathway of this compound and its related compounds is crucial for metabolic engineering efforts aimed at enhancing their production and for the discovery of novel derivatives with improved therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolites to the final complex structures. It includes a summary of quantitative data on withanolide accumulation, detailed experimental protocols for pathway elucidation, and visualizations of the key metabolic and experimental workflows.

The General Withanolide Biosynthetic Pathway: A Foundation for Complexity

The biosynthesis of withanolides is a complex process that originates from the universal isoprenoid pathway, which is divided into the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway.[1][2] These pathways provide the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The subsequent steps leading to the withanolide scaffold are a branch of the phytosterol biosynthesis pathway and can be broadly categorized as follows:

-

Formation of the Triterpenoid Backbone: The journey begins with the condensation of IPP and DMAPP units to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SQS) to produce squalene.[1] Squalene epoxidase (SQE) then catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256).[1]

-

Cyclization and Formation of the Sterol Precursor: The cyclization of 2,3-oxidosqualene is a critical branch point. In plants, cycloartenol (B190886) synthase (CAS) catalyzes the formation of cycloartenol, the precursor for most phytosterols.[1][3]

-

Modification of the Sterol Skeleton: Cycloartenol undergoes a series of modifications, including demethylations, isomerizations, and reductions, to yield 24-methylenecholesterol.[4] This compound is considered a key intermediate and a branching point towards the biosynthesis of various withanolides.[1][4]

The subsequent diversification of the withanolide structures is achieved through a series of tailoring reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), glycosyltransferases, and other enzymes. These reactions include hydroxylations, epoxidations, oxidations, and lactone ring formation, leading to the vast array of known withanolides.[3][5]

The Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound is yet to be fully elucidated, current evidence suggests that it arises from a pre-existing withanolide precursor. Withaphysalins are considered to be intermediates in the biosynthesis of more complex molecules like physalins.[5][6] The proposed key steps in the formation of this compound from a withanolide intermediate involve:

-

Hydroxylation: Specific hydroxylation of the withanolide scaffold, likely catalyzed by CYP450 enzymes. The exact positions of these hydroxylations are crucial for the subsequent lactonization.

-

Lactonization: The formation of the characteristic lactone ring of withaphysalins. This step is hypothesized to be carried out by peroxygenases or carboxylesterases.[5]

The following diagram illustrates the putative biosynthetic pathway leading to this compound.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data on Withanolide Accumulation

The concentration of withanolides, including this compound and its precursors, varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Withanolide Content in Different Tissues of Withania somnifera

| Variety | Tissue | Withaferin A (mg/g DW) | Withanolide A (mg/g DW) | Reference |

| Poshita | Seed | 0.217 | 0.081 | [1] |

| Poshita | Leaf | 0.775 | 0.044 | [1] |

| Poshita | Root | 0.821 | 0.082 | [7] |

| Poshita | Stem | 1.873 | 0.252 | [1] |

| Jawahar-20 | Seed | 0.181 | 0.046 | [1] |

| Jawahar-20 | Leaf | 0.282 | 0.021 | [7] |

| Jawahar-20 | Root | 0.081 | 0.149 | [7] |

| Jawahar-20 | Stem | 1.471 | 0.054 | [1] |

| NMITLI-101 | Young Leaf | ~1.8 | ~0.4 | [5] |

| NMITLI-101 | Root | ~0.2 | ~0.1 | [5] |

| NMITLI-135 | Young Leaf | ~2.5 | ~0.5 | [5] |

| NMITLI-135 | Root | ~0.3 | ~0.2 | [5] |

Table 2: Effect of Elicitors on Withanolide Production in Withania somnifera (var. Poshita)

| Elicitor | Concentration | Withaferin A (mg/g DW) | Withanolide A (mg/g DW) | Fold Increase (Withaferin A) | Fold Increase (Withanolide A) | Reference |

| Control | - | 0.067 | 0.031 | - | - | [8] |

| Jasmonic Acid | 50 ppm | 0.570 | - | 8.5 | - | [8] |

| Chitosan | 50 ppm | - | 0.352 | - | 11.3 | [8] |

| Jasmonic Acid | 400 ppm | - | - | 6.0 (controlled env.) | 7.0 (controlled env.) | [9] |

| Salicylic Acid | 1 ppm | - | - | - | 4.3 | [9] |

Table 3: Physalin Content in Different Tissues of Physalis minima

| Plant Tissue | Developmental Stage | Physalin Content (mg/g DW) | Reference |

| Young Fruit | - | Physalin A: high | [10] |

| Young Leaf | - | Physalin B: high | [10] |

| Flower Bud | - | Physalin B & D: high | [10] |

| Mature Leaf | - | Physalin F: high | [10] |

| Fruit Calyx | Immature & Ripe | Physalin J: high | [10] |

| Leaf Tissues | - | Physalin N: high | [10] |

| General Range | Various | 0.07 - 9.89 | [10] |

Note: Direct quantitative data for this compound is scarce in the reviewed literature. The data for physalins is included due to their close biosynthetic relationship.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a combination of analytical, molecular, and biochemical techniques. The following sections provide detailed methodologies for key experiments.

Extraction and Quantification of Withanolides by HPLC

This protocol describes a general method for the extraction and quantification of withanolides from plant material.

4.1.1. Materials and Reagents

-

Plant material (e.g., leaves, roots)

-

Liquid nitrogen

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid or acetic acid (for mobile phase)

-

Withanolide standards (e.g., withaferin A, withanolide A, this compound)

-

Mortar and pestle or grinder

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a C18 column and UV or PDA detector

4.1.2. Protocol

-

Sample Preparation:

-

Freeze the fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Alternatively, dry the plant material at a controlled temperature (e.g., 40-50°C) until constant weight and then grind to a fine powder.

-

-

Extraction:

-

Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

-

Add 1 mL of methanol (or a mixture of ethanol:methanol:water, e.g., 60:30:10 v/v/v).

-

Vortex thoroughly and then place in an ultrasonic bath for 30-60 minutes at room temperature.

-

Centrifuge the extract at 10,000 x g for 10 minutes.

-

-

Filtration and Analysis:

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Inject a known volume (e.g., 10-20 µL) into the HPLC system.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Gradient Program: A typical gradient might be: 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-100% B; 30-35 min, 100% B; followed by re-equilibration to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 227 nm.

-

-

Quantification:

-

Prepare a calibration curve using serial dilutions of the withanolide standards of known concentrations.

-

Quantify the withanolides in the plant extracts by comparing their peak areas to the calibration curve.

-

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of candidate biosynthetic genes.

4.2.1. Materials and Reagents

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit (e.g., TRIzol or plant-specific kits)

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

Reference gene primers (e.g., Actin, Ubiquitin)

-

qRT-PCR instrument

4.2.2. Protocol

-

RNA Extraction:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.

-

-

DNase Treatment and cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

-

-

qRT-PCR:

-

Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Transient Gene Expression in Nicotiana benthamiana

This protocol describes the agroinfiltration method for transiently expressing candidate genes to study their function in vivo.

4.3.1. Materials and Reagents

-

Agrobacterium tumefaciens strain (e.g., GV3101)

-

Binary vector containing the gene of interest

-

N. benthamiana plants (4-6 weeks old)

-

LB medium with appropriate antibiotics

-

Infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

-

Syringe without a needle (1 mL)

4.3.2. Protocol

-

Agrobacterium Culture:

-

Inoculate a single colony of A. tumefaciens carrying the binary vector into LB medium with antibiotics and grow overnight at 28°C with shaking.

-

-

Preparation of Infiltration Suspension:

-

Centrifuge the overnight culture and resuspend the bacterial pellet in infiltration buffer to a final OD₆₀₀ of 0.5-1.0.

-

Incubate the bacterial suspension at room temperature for 2-4 hours without shaking.

-

-

Infiltration:

-

Using a needleless syringe, gently infiltrate the bacterial suspension into the abaxial side of the leaves of N. benthamiana.

-

-

Incubation and Analysis:

-

Grow the infiltrated plants for 3-5 days under normal growth conditions.

-

Harvest the infiltrated leaf tissue for metabolite analysis (e.g., by HPLC or LC-MS) or protein analysis.

-

Caption: Workflow for transient gene expression in N. benthamiana.

Conclusion and Future Perspectives

The biosynthesis of this compound and related withanolides is a complex and fascinating area of plant specialized metabolism. While the upstream pathway leading to the core withanolide scaffold is relatively well-understood, the specific enzymatic steps responsible for the final structural modifications that yield this compound remain an active area of research. The integration of transcriptomics, metabolomics, and functional genomics approaches, such as those detailed in this guide, will be instrumental in identifying and characterizing the elusive enzymes, particularly the specific CYP450s and other tailoring enzymes. A complete understanding of this pathway will not only provide fundamental insights into plant biochemistry but also pave the way for the biotechnological production of these valuable medicinal compounds, enabling the development of new and improved therapeutics.

References

- 1. iijls.com [iijls.com]

- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Foliar application of elicitors enhanced the yield of withanolide contents in Withania somnifera (L.) Dunal (variety, Poshita) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling the Molecular Intricacies of Withaphysalin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaphysalin A, a naturally occurring steroidal lactone isolated from plants of the Physalis genus, has emerged as a compound of significant interest due to its potent anti-inflammatory and anti-cancer activities.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological effects of this compound. We will delve into the key signaling pathways it modulates, present quantitative data on its efficacy, and provide detailed experimental protocols for its investigation. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound belongs to the withanolide class of C28-steroidal lactones.[2] These compounds are recognized for a wide array of biological activities. The primary focus of research on this compound has been its significant anti-inflammatory and cytotoxic properties, making it a promising candidate for further therapeutic development.[1][3] This guide will systematically dissect the molecular pathways and cellular processes targeted by this compound.

Data Presentation: Quantitative Efficacy of this compound

The biological activity of this compound has been quantified across various studies, primarily focusing on its anti-inflammatory and cytotoxic effects. The following tables summarize key inhibitory concentrations (IC50) and other quantitative measures of its activity.

Table 1: Anti-inflammatory Activity of this compound

| Cell Line | Inflammatory Marker | IC50 (µM) | Reference |

| RAW 264.7 | Nitric Oxide (NO) | Not specified | [2][4] |

| RAW 264.7 | Prostaglandin E2 (PGE2) | Not specified | [2][4] |

| RAW 264.7 | Interleukin-1β (IL-1β) | Not specified | [4] |

| RAW 264.7 | Interleukin-6 (IL-6) | Not specified | [4] |

| RAW 264.7 | Tumor Necrosis Factor-α (TNF-α) | Not specified | [4] |

Note: While specific IC50 values for the inhibition of these inflammatory markers by this compound are not explicitly stated in the provided search results, the compound has been shown to significantly inhibit their production.[2][4]

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Prostate Cancer | C4-2B | 0.18 - 7.43 | [3] |

| Prostate Cancer | 22Rv1 | 0.18 - 7.43 | [3] |

| Renal Carcinoma | 786-O | 0.18 - 7.43 | [3] |

| Renal Carcinoma | A-498 | 0.18 - 7.43 | [3] |

| Renal Carcinoma | ACHN | 0.18 - 7.43 | [3] |

| Melanoma | A375-S2 | 0.18 - 7.43 | [3] |

| Breast Cancer | MCF-7 | 3.51 | [3] |

Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.[5]

Molecular Mechanisms of Action

This compound exerts its biological effects through the modulation of several critical intracellular signaling pathways.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound are primarily attributed to its ability to suppress the production of pro-inflammatory mediators.[2] This is achieved through the inhibition of key signaling cascades in immune cells like macrophages.[2]

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression.[2] this compound has been shown to suppress the activation of this pathway.[2][5] It achieves this by preventing the degradation of the inhibitory protein IκB-α, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its nuclear translocation and subsequent transcriptional activity.[1][6] This leads to the downregulation of NF-κB target genes, including those encoding for iNOS, COX-2, TNF-α, IL-1β, and IL-6.[2][4]

Caption: this compound inhibits the NF-κB signaling pathway.

The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial target of this compound in mitigating inflammation.[2][5] Studies have shown that this compound can suppress the activation of MAPKs, which plays a role in its anti-inflammatory effects.[2][4]

This compound has been demonstrated to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[2][4] STAT3 is a key transcription factor involved in the expression of various inflammatory mediators.[2]

In addition to its inhibitory effects, this compound also upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[2][4]

Anti-Cancer Mechanisms

This compound exhibits significant anti-cancer properties through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[3]

This compound has been shown to induce apoptosis in various cancer cells.[3] This can occur through the generation of reactive oxygen species (ROS) and the activation of caspase-dependent pathways.[3]

The compound can arrest the cell cycle at the G2/M phase, thereby inhibiting cancer cell proliferation.[3]

A crucial mechanism in its anti-cancer activity is the suppression of the JAK/STAT3 signaling pathway.[3][7] This pathway is often constitutively active in cancer, promoting tumor cell proliferation and survival.[3] this compound inhibits the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, which in turn downregulates the expression of its target genes, including anti-apoptotic proteins like Bcl-2 and XIAP.[7]

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

Withanolides, including this compound, have been shown to suppress the PI3K/Akt/mTOR signaling cascade, which is critical for cell growth, proliferation, and survival and is often hyperactivated in cancer.[6]

Experimental Protocols

To facilitate further research into the molecular mechanisms of this compound, detailed protocols for key experiments are provided below.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 or various human cancer cell lines.[2]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[2]

-

Seeding: Seed cells in appropriate culture plates and allow them to adhere for 24 hours.[2]

-

Treatment:

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[6]

-

Plate Cells: Seed cells in a 96-well plate.[6]

-

Treatment: Treat cells with various concentrations of this compound for 24-72 hours.[6]

-

Add MTT: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Solubilize Formazan (B1609692): Remove the supernatant and add DMSO to dissolve the formazan crystals.[6]

-

Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Caption: Experimental workflow for the MTT cell viability assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable breakdown product of NO, to assess NO production.[6]

-

Cell Seeding and Treatment: Plate RAW 264.7 cells, pre-treat with this compound, and stimulate with LPS.[6]

-

Collect Supernatant: After 24 hours, collect the cell culture supernatant.[6]

-

Griess Reaction: Mix the supernatant with Griess Reagent in a 96-well plate.[6]

-

Measure Absorbance: Measure the absorbance at 540 nm.[6]

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.[6]

Western Blot Analysis

This technique is used to analyze the expression and phosphorylation status of key signaling proteins.[1]

-

Cell Lysis: After treatment, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.[1]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[1]

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-STAT3, STAT3, HO-1, β-actin).[1]

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Conclusion

This compound is a promising natural compound with a multifaceted molecular mechanism of action. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and JAK/STAT3 underscores its potential as a therapeutic agent for inflammatory diseases and various types of cancer. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of this compelling molecule. Continued investigation into its in vivo efficacy, safety profile, and potential synergistic combinations with existing therapies is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Withaphysalin A: A Comprehensive Pharmacological Profile for Researchers and Drug Development Professionals

An In-depth Technical Guide

Withaphysalin A, a naturally occurring steroidal lactone from the Physalis genus, has emerged as a compound of significant interest for its potent anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanisms of action, quantitative efficacy, and detailed experimental protocols to facilitate further research and development.

Core Pharmacological Activities

This compound exhibits a dual pharmacological activity, demonstrating notable effects as both an anti-inflammatory and an anti-cancer agent. Its therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory Effects

This compound mitigates inflammatory responses primarily by inhibiting the production of pro-inflammatory mediators. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, it has been shown to significantly reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[1]

Cytotoxic Effects

This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines.[1] Its efficacy in inducing cell death makes it a promising candidate for anti-cancer drug development. The cytotoxic effects are attributed to its ability to induce apoptosis and arrest the cell cycle in various cancer cell types.[2]

Quantitative Data Presentation

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of this compound.

Table 1: Cytotoxic Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Adenocarcinoma | 0.20 - 0.68[1] |

| C4-2B | Prostate Cancer | 0.18 - 7.43[2] |

| 22Rv1 | Prostate Cancer | 0.18 - 7.43[2] |

| 786-O | Renal Carcinoma | 0.18 - 7.43[2] |

| A-498 | Renal Carcinoma | 0.18 - 7.43[2] |

| ACHN | Renal Carcinoma | 0.18 - 7.43[2] |

| A375-S2 | Melanoma | 0.18 - 7.43[2] |

| MCF-7 | Breast Cancer | 3.51[2] |

| SMMC-7721 | Hepatocellular Carcinoma | 40.01 - 82.17*[1] |

*Value is for a mixture of withanolides including this compound.

Table 2: Anti-inflammatory Activity of this compound

| Activity | Cell Line | IC50 (µM) |

| Inhibition of NF-κB Activity | THP1-Dual | 3.01 - 13.39[3][4] |

| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 | 3.91 - 18.46[5][6] |

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

A central mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[7] It prevents the degradation of the inhibitory protein IκB-α, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1]

MAPK Signaling Pathway

This compound has been shown to suppress the activation of Mitogen-Activated Protein Kinases (MAPKs), which are crucial in the inflammatory response.[7] The specific MAPKs affected can vary, contributing to its overall anti-inflammatory effect.

STAT3 Signaling Pathway

This compound inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[7][8] By preventing STAT3 activation, it downregulates the expression of genes involved in cell survival and proliferation, contributing to its anti-cancer and anti-inflammatory activities.[8]

PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to suppress the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, a critical signaling cascade for cell growth, proliferation, and survival that is often dysregulated in cancer.

Heme Oxygenase-1 (HO-1) Upregulation

In addition to its inhibitory effects, this compound upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[7][9] This induction of HO-1 contributes to its overall protective effects against inflammation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Withaminimas A-F, six withanolides with potential anti-inflammatory activity from Physalis minima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Withaphysalin A: A Systematic Review of its Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Withaphysalin A, a naturally occurring steroidal lactone belonging to the withanolide class, has emerged as a compound of significant interest in the fields of oncology and immunology.[1][2] Extracted from plants of the Physalis genus, this phytochemical has demonstrated potent anti-cancer and anti-inflammatory properties in a variety of preclinical studies.[3][4] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanisms of action, quantitative biological activity, and the experimental protocols used for its evaluation. The information is presented to serve as a foundational resource for researchers and professionals involved in drug discovery and development.[1]

Anti-Cancer Activity of this compound

This compound exerts its anti-cancer effects through multiple mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[5]

Cytotoxic Effects on Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, demonstrates its efficacy in inducing cell death.[1]

| Cancer Type | Cell Line | IC50 (µM) |

| Breast Cancer | MDA-MB-231 | 1.066 |

| Breast Cancer | MCF-7 | 0.8536 |

| Endometrial Cancer | KLE | 10 |

| Cervical Cancer | CaSKi | 0.45 |

| Prostate Cancer | PC-3 | ~1.0 |

| Prostate Cancer | DU-145 | ~1.0 |

Caption: Summary of this compound IC50 values in various cancer cell lines.[5]

Mechanisms of Anti-Cancer Action

Apoptosis Induction: this compound has been shown to induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and the activation of caspase-dependent pathways.[5]

Cell Cycle Arrest: The compound can arrest the cell cycle at the G2/M phase, thereby inhibiting cancer cell proliferation.[5]

JAK/STAT Pathway Inhibition: this compound has been reported to suppress the JAK/STAT3 signaling pathway.[5] This pathway is often constitutively active in cancer and plays a critical role in tumor cell proliferation, survival, and invasion.[5]

References

The Discovery and Historical Perspective of Withaphysalin A: A Technical Guide

Abstract

Withaphysalin A, a naturally occurring C28 steroidal lactone, has emerged as a compound of significant interest within the scientific community due to its potent anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, historical context, and key experimental data associated with this compound. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the isolation and structural elucidation of the molecule, presents its biological activities in a quantitative format, and provides detailed experimental protocols for its study. Furthermore, it visualizes the key signaling pathways modulated by this compound, offering a foundational resource for future research and therapeutic development.

Discovery and Historical Perspective

The journey of this compound begins within the broader exploration of the chemical constituents of the Physalis genus, a group of plants used for centuries in traditional medicine.[1] Phytochemical investigations into these plants have led to the isolation of a diverse array of bioactive compounds, including withanolides, physalins, and flavonoids.[2][3]

The first definitive isolation and structural elucidation of this compound was reported in 1975 by a team of researchers including E. Glotter and I. Kirson. Their seminal work on the steroidal constituents of Physalis minima led to the identification of several new steroidal lactones, among which was this compound. This discovery was a significant contribution to the growing family of withanolides, a class of naturally occurring steroids built on an ergostane (B1235598) skeleton.[4][5]

Historically, the broader class of withanolides, with its first member, Withaferin A, being isolated in 1965, has been a subject of intense phytochemical and pharmacological research.[6] These compounds are primarily found in plants of the Solanaceae family and have been investigated for a wide range of biological activities, including adaptogenic, anti-inflammatory, and cytotoxic effects.[6][7][8] The discovery of this compound expanded the structural diversity of this class and provided a new candidate for therapeutic investigation.

Physicochemical Properties

This compound is a C28 steroidal lactone characterized by an ergostane-type skeleton.[9] Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Property | Value |

| Molecular Formula | C₂₈H₃₄O₆ |

| Molecular Weight | 466.57 g/mol |

| CAS Number | 57423-72-0 |

Table 1: Physicochemical Properties of this compound.

Biological Activities

This compound has demonstrated significant potential as both a cytotoxic and an anti-inflammatory agent. Its biological effects have been evaluated in various cancer cell lines and in models of inflammation.

Cytotoxic Activity

The cytotoxic effects of this compound have been assessed against a range of human cancer cell lines, with its potency often quantified by the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Adenocarcinoma | 0.20 - 0.68 |

| K562 | Chronic Myelogenous Leukemia | Potent activity reported for related withanolides |

| SMMC-7721 | Hepatocellular Carcinoma | 40.01 - 82.17 (for a mixture including this compound) |

| MCF-7 | Breast Adenocarcinoma | 3.51 |

| HCT-116 | Colorectal Carcinoma | Moderate activity reported |

| NCI-H460 | Non-small Cell Lung Cancer | Moderate activity reported |

| C4-2B | Prostate Cancer | 0.18 - 7.43 |

| 22Rv1 | Prostate Cancer | 0.18 - 7.43 |

| 786-O | Renal Carcinoma | 0.18 - 7.43 |

| A-498 | Renal Carcinoma | 0.18 - 7.43 |

| ACHN | Renal Carcinoma | 0.18 - 7.43 |

| A375-S2 | Melanoma | 0.18 - 7.43 |

Table 2: Cytotoxic Activity of this compound in Various Cancer Cell Lines. [2][9]

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily studied in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Its efficacy is demonstrated by the inhibition of key inflammatory mediators.

| Inflammatory Mediator | Assay | IC50 (µM) or Effect | Cell Line |

| Nitric Oxide (NO) | Griess Assay | Inhibition reported | RAW 264.7 |

| Prostaglandin E₂ (PGE₂) | ELISA | Inhibition reported | RAW 264.7 |

| TNF-α | ELISA | Inhibition reported | RAW 264.7 |

| IL-6 | ELISA | Inhibition reported | RAW 264.7 |

| IL-1β | ELISA | Inhibition reported | RAW 264.7 |

| NF-κB Activation | Western Blot/Reporter Assay | Inhibition of p65 nuclear translocation | RAW 264.7 |

| STAT3 Phosphorylation | Western Blot | Inhibition of Tyr705 phosphorylation | Various |

| HO-1 Expression | Western Blot | Upregulation reported | Various |

Table 3: Anti-inflammatory Activity of this compound. [1]

Experimental Protocols

Isolation and Purification of this compound from Physalis minima

The following protocol is a generalized procedure based on chromatographic methods described in the literature.

1. Extraction:

-

Air-dry the whole plants of Physalis minima and grind them into a fine powder.

-

Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 24 hours).

-

Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.

2. Partitioning:

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This compound is typically enriched in the ethyl acetate fraction.

3. Column Chromatography:

-

Subject the ethyl acetate fraction to silica (B1680970) gel column chromatography.

-

Elute the column with a gradient of petroleum ether and acetone, starting from a low polarity (e.g., 100% petroleum ether) and gradually increasing the polarity to 100% acetone.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

4. Further Purification:

-

Pool the fractions containing this compound (identified by comparison with a standard on TLC).

-

Further purify these fractions using Sephadex LH-20 column chromatography, eluting with methanol.

-

The final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound on cancer cell lines.

1. Cell Seeding:

-

Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

3. MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

4. Formazan (B1609692) Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the anti-inflammatory effect of this compound by quantifying NO production in LPS-stimulated macrophages.

1. Cell Seeding and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

2. Griess Reaction:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

3. Incubation and Absorbance Measurement:

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

4. Data Analysis:

-

Quantify the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

-

Calculate the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated control.

Western Blot Analysis

This technique is used to analyze the expression and phosphorylation status of proteins in the signaling pathways modulated by this compound.

1. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-STAT3, STAT3, HO-1, β-actin) overnight at 4°C. (Typical antibody dilutions range from 1:1000 to 1:5000).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG at 1:5000 to 1:10000 dilution) for 1 hour at room temperature.

4. Detection:

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to suppress the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[1]

Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and inflammation. Aberrant STAT3 activation is common in many cancers. This compound has been shown to inhibit the phosphorylation of STAT3 at tyrosine 705, a critical step for its dimerization and nuclear translocation. This inhibition is thought to occur through the suppression of upstream kinases like JAK2 and JAK3.[10]

Upregulation of the Heme Oxygenase-1 (HO-1) Pathway

Heme Oxygenase-1 (HO-1) is an inducible enzyme with potent antioxidant and anti-inflammatory properties. The induction of HO-1 is a protective cellular response to oxidative stress and inflammation. This compound has been reported to upregulate the expression of HO-1. This is likely mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In response to certain stimuli, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes like HO-1, leading to their transcription.[1][9]

Conclusion

This compound, since its discovery in 1975, has demonstrated a compelling profile of biological activities, particularly in the realms of oncology and inflammation. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, STAT3, and HO-1, underscores its potential as a lead compound for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the historical context, quantitative biological data, and detailed experimental protocols related to this compound. It is hoped that this compilation will serve as a valuable resource for researchers dedicated to further exploring and harnessing the therapeutic potential of this intriguing natural product.

References

- 1. Physalin A regulates the Nrf2 pathway through ERK and p38 for induction of detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. researchers-admin.westernsydney.edu.au [researchers-admin.westernsydney.edu.au]

- 5. mdpi.com [mdpi.com]

- 6. Isolation and characterization of a bactericidal withanolide from Physalis virginiana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Heme Oxygenase-1: Its Therapeutic Roles in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Withaphysalin A: A Technical Guide to Initial Biological Activity Screening

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Withaphysalin A, a naturally occurring steroidal lactone, has attracted significant scientific attention for its diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the initial biological screening of this compound, focusing on its cytotoxic and anti-inflammatory properties. It includes a summary of quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways modulated by the compound. The objective is to furnish a foundational resource for researchers investigating the therapeutic potential of this compound.[1]

Summary of Biological Activities

This compound has demonstrated significant biological effects in preclinical studies, primarily exhibiting cytotoxic activity against various cancer cell lines and potent anti-inflammatory effects in immune cells like macrophages.[1][2]

Anticancer Activity

The cytotoxic effects of this compound have been evaluated across multiple human cancer cell lines.[1] Its anticancer activity is attributed to mechanisms including the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase, which halts cell proliferation.[3] Research suggests these effects are mediated through the generation of reactive oxygen species (ROS) and the modulation of critical signaling pathways.[3][4]

Anti-inflammatory and Immunomodulatory Activity

This compound shows marked anti-inflammatory properties, primarily studied in the RAW 264.7 macrophage cell line, a standard model for inflammation research.[1] It significantly inhibits the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][6][7] This is achieved by downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7] The underlying mechanism involves the suppression of major inflammatory signaling pathways, including NF-κB, MAPK, and STAT3.[5][6][7]

Quantitative Data Presentation

The efficacy of this compound is commonly quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit a specific biological function by 50%.[1][4]

Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) |

| A549 | Human Lung Adenocarcinoma | 40.01 - 82.17 |

| SMMC-7721 | Human Hepatic Carcinoma | 40.01 - 82.17 |

| MCF-7 | Human Breast Adenocarcinoma | 40.01 - 82.17* |

| K562 | Chronic Myelogenous Leukemia | Data not explicitly stated |

| Note: These values were reported for a mixture of withanolides that included this compound.[1][4] |

Table 2: Anti-inflammatory Activity of this compound

| Cell Line | Biological Effect | IC50 Value (µM) |

| RAW 264.7 | Inhibition of Nitric Oxide (NO) Production | Related compounds show values from 0.23 to 9.06[1] |

| THP1-Dual | Inhibition of NF-κB Activation | Related withaphysalins show values from 3.01 to 13.39[8] |

Detailed Experimental Protocols

To facilitate further investigation and replication of findings, detailed methodologies for key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][4]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Perform serial dilutions in culture medium to achieve desired final concentrations. The final DMSO concentration should not exceed 0.1% to prevent solvent-induced toxicity.[1][4]

-

Remove the old medium and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only).[4]

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

-

-

MTT Addition and Incubation:

-

Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[2][4]

-

Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[4]

-

-

Solubilization and Measurement:

-

Carefully remove the MTT-containing medium.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][4]

-

Gently shake the plate on an orbital shaker for 10-15 minutes for complete solubilization.[4]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability percentage against the compound concentration to generate a dose-response curve and determine the IC50 value.[4]

-

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

The Griess test is used to quantify nitrite (B80452), a stable product of NO, to measure NO production in LPS-stimulated macrophages.[1][2]

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[1]

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.[1][2]

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[2]

-

-

Griess Reaction:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid).

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[2]

-

-

Measurement and Quantification:

Protein Expression Analysis: Western Blot

Western blotting is used to detect changes in the expression and phosphorylation levels of specific proteins within key signaling pathways.[2]

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.[2]

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

-

Visualization of Workflows and Signaling Pathways

Experimental Workflows

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling cascades that are often dysregulated in cancer and inflammatory diseases.

4.2.1 Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] this compound suppresses its activation by preventing the nuclear translocation of the NF-κB p65 subunit, thereby blocking the transcription of pro-inflammatory genes.[1][6][7]

4.2.2 Modulation of PI3K/Akt/mTOR and MAPK Pathways in Cancer

In cancer cells, this compound can induce cytotoxicity by inhibiting the pro-survival PI3K/Akt/mTOR pathway and activating the MAPK pathway, which can lead to cell cycle arrest and apoptosis.[1][4]

4.2.3 Inhibition of the STAT3 Pathway